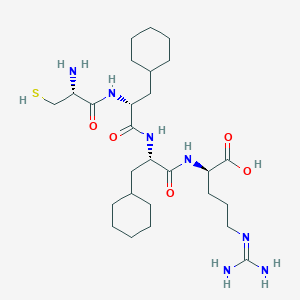![molecular formula C12H10O5 B14191188 [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde CAS No. 929611-01-8](/img/structure/B14191188.png)
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde is a chemical compound that belongs to the class of benzopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid.
Reduction: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.
Comparaison Avec Des Composés Similaires
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde can be compared with other similar compounds such as:
Baicalin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Methylumbelliferone: Another benzopyran derivative with known biological activities.
Curcumin: A compound with strong antioxidant and anti-inflammatory effects.
These compounds share some common properties but differ in their specific molecular structures and mechanisms of action, making this compound unique in its applications and effects.
Propriétés
Numéro CAS |
929611-01-8 |
|---|---|
Formule moléculaire |
C12H10O5 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
2-(5-methoxy-2-oxochromen-7-yl)oxyacetaldehyde |
InChI |
InChI=1S/C12H10O5/c1-15-10-6-8(16-5-4-13)7-11-9(10)2-3-12(14)17-11/h2-4,6-7H,5H2,1H3 |
Clé InChI |
SWBZOGDBHOFDRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C=CC(=O)O2)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)



